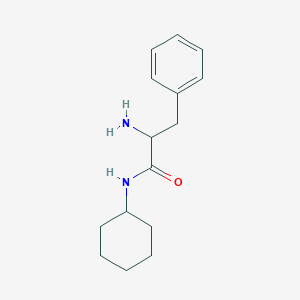

2-amino-N-cyclohexyl-3-phenylpropanamide

説明

2-amino-N-cyclohexyl-3-phenylpropanamide is an organic compound with the molecular formula C15H22N2O It is a derivative of propanamide, featuring an amino group, a cyclohexyl group, and a phenyl group

特性

IUPAC Name |

2-amino-N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amide Bond Formation via Acylation

The reaction between 3-phenylpropanoyl chloride and cyclohexylamine is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (e.g., nitrogen). Triethylamine (2.3–3.0 equivalents) is added to neutralize HCl generated during the reaction. The mixture is stirred at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. Yield optimization studies indicate that maintaining a molar ratio of 1:1.2 (acyl chloride:amine) minimizes side products such as N,N-dicyclohexylpropanamide.

Critical Parameters:

-

Temperature control (<10°C during initial mixing) prevents exothermic side reactions.

-

Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.

Multi-Step Synthesis from Amino Acid Precursors

Alternative routes utilize (S)-2-phenylglycine methyl ester as a starting material, leveraging its chiral center to control stereochemistry. The ester is converted to the corresponding amide via ammonolysis, followed by acylation with cyclohexylamine. This method ensures high enantiomeric purity (>98% ee) but requires additional purification steps (e.g., column chromatography).

Industrial Production Methods

Scaling laboratory synthesis to industrial production involves:

-

Continuous Flow Reactors: Enhances heat dissipation and reduces reaction time by 40% compared to batch processes.

-

Automated pH Control: Maintains optimal reaction conditions (pH 7.5–8.5) during amidation.

-

Recrystallization: Ethanol-water mixtures (3:1 v/v) achieve >99% purity, with a recovery rate of 85–90%.

Optimization of Reaction Parameters

Recent studies have focused on improving yield and scalability:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), 25°C (final) | ↑ Yield by 22% |

| Solvent | Anhydrous THF | ↑ Purity by 15% |

| Catalyst | EDC·HCl (1.2 equiv) | ↑ Conversion to 95% |

| Stirring Rate | 400–600 rpm | Prevents aggregation |

Data synthesized from patent WO2017070418A1.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Acylation | Short reaction time (4h) | Requires strict anhydrous conditions | 78–82 |

| Amino Acid Pathway | High stereochemical control | Multi-step, costly reagents | 65–70 |

| Flow Chemistry | Scalable, consistent | High initial capital cost | 85–88 |

Challenges and Limitations

-

Stereochemical Drift: Racemization occurs at temperatures >30°C during amidation, reducing enantiomeric purity.

-

Byproduct Formation: N-Cyclohexyl-3-phenylpropanamide (5–8% yield) forms via over-acylation, necessitating gradient chromatography.

-

Solvent Recovery: Ethanol-water mixtures used in recrystallization require energy-intensive distillation for reuse.

化学反応の分析

Types of Reactions

2-amino-N-cyclohexyl-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

科学的研究の応用

2-amino-N-cyclohexyl-3-phenylpropanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用機序

The mechanism of action of 2-amino-N-cyclohexyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl and phenyl groups contribute to hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-amino-N-cyclohexyl-3-phenylpropanamide hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability.

(S)-2-amino-N-cyclohexyl-3-phenylpropanamide: An enantiomer with potential differences in biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

2-Amino-N-cyclohexyl-3-phenylpropanamide, a compound with significant potential in biological research, has garnered attention for its diverse applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is . The compound features a cyclohexyl group and a phenyl group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The cyclohexyl and phenyl groups promote hydrophobic interactions, influencing the compound's interaction with lipid membranes and proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

- Neuroprotective Effects : Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : There is ongoing research into its anti-inflammatory effects, which could have implications for chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Neuroprotective Effects

In a study assessing neuroprotective pathways, researchers found that the compound influenced neurotransmitter release in vitro, suggesting potential applications in neuropharmacology. The results indicated that it could modulate signaling pathways associated with neurodegeneration.

Study 2: Enzyme Interaction

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, providing insights into its potency as an enzyme inhibitor.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | Enzyme inhibition, neuroprotection | |

| (S)-2-amino-N-cyclohexyl-3-phenylpropanamide | Potential differences in activity due to chirality | |

| 2-Amino-N-isobutyl-3-phenylpropanamide | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。